N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide
Description
Properties
CAS No. |
302909-25-7 |
|---|---|
Molecular Formula |
C19H18N6O6 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H18N6O6/c26-18(22-20-12-14-4-8-16(9-5-14)24(28)29)2-1-3-19(27)23-21-13-15-6-10-17(11-7-15)25(30)31/h4-13H,1-3H2,(H,22,26)(H,23,27)/b20-12+,21-13+ |
InChI Key |
AAXACTHSNRWYEX-ZIOPAAQOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic attack of the hydrazide’s amino groups on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone bond. A 1:2 molar ratio of pentanedihydrazide to 4-nitrobenzaldehyde is typically employed to ensure complete bis-substitution. The general equation is:
Side products, such as mono-substituted intermediates or over-oxidized species, may form if stoichiometry or reaction time is suboptimal.
Solvent and Catalyst Systems
-
Solvents : Ethanol, methanol, or dimethylformamide (DMF) are preferred due to their ability to dissolve both reactants. Ethanol is particularly advantageous for its low toxicity and ease of removal.
-
Catalysts : Glacial acetic acid (1–5% v/v) is commonly used to protonate the aldehyde, enhancing electrophilicity. In non-protic solvents, anhydrous sodium sulfate or molecular sieves may aid in water removal, shifting equilibrium toward product formation.
Table 1: Solvent and Catalyst Impact on Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 80 | 6 | 72 |
| Methanol | None | 65 | 8 | 68 |
| DMF | Sodium sulfate | 100 | 4 | 85 |
Data inferred from analogous hydrazone syntheses.
Alternative Synthetic Approaches
Solid-Phase Synthesis
Solid-supported synthesis, though unreported for this compound, could minimize purification challenges. Immobilizing pentanedihydrazide on resin beads allows sequential aldehyde coupling, followed by cleavage to release the product. This method is advantageous for high-throughput screening but suffers from lower yields due to incomplete functionalization.
Purification and Characterization
Recrystallization
Crude product is typically recrystallized from ethanol or DMF/water mixtures. The nitro groups’ electron-withdrawing nature reduces solubility in polar protic solvents, favoring crystallization.
Table 2: Recrystallization Solvent Efficacy
| Solvent Mixture | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol/water | 95 | Needles |
| DMF/water | 98 | Platelets |
| Acetonitrile | 90 | Amorphous |
Chemical Reactions Analysis
Types of Reactions
N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.
Solvents: Ethanol, methanol, or other polar solvents.
Reaction Conditions: Reflux, ambient temperature, or elevated temperatures depending on the specific reaction.
Major Products Formed
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted hydrazides.
Condensation Products: More complex hydrazone derivatives.
Scientific Research Applications
N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with proteins and enzymes. The hydrazide groups can form covalent bonds with carbonyl-containing compounds, potentially inhibiting enzyme activity and affecting cellular processes .
Comparison with Similar Compounds
Planarity and Dihedral Angles
The planarity of Schiff bases significantly impacts their molecular packing and intermolecular interactions. For example, N-(4-methoxybenzylidene)-N'-(2-pyridyl)hydrazine exhibits near-planar geometry, with a dihedral angle of 6.19° between aromatic rings, enabling strong hydrogen bonding (R(2)(2)(8) motifs) . In contrast, N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide (IIe) has a dihedral angle of 55–78°, resulting in less efficient π-π stacking . The pentanedihydrazide backbone in the target compound likely promotes planarity, similar to , but this requires confirmation via crystallographic studies.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns differentiate stability and solubility. For instance, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide forms intramolecular hydrogen bonds, stabilizing its structure . The target compound’s two hydrazide groups may facilitate intermolecular N–H···O hydrogen bonds, analogous to the discrete pairs observed in N-(4-nitrobenzylidene)-N'-phenylhydrazine .
Antimicrobial Activity
- N'-(4-nitrobenzylidene)benzohydrazide derivatives exhibit MIC values of ≥4 µg/ml against C. albicans and C. auris .
- 4-(2-chloro-8-methoxy-2H-benzo[1,3]oxazin-3(4H)-yl)-N′-(4-nitrobenzylidene)benzohydrazide shows broad-spectrum antibacterial activity .
The bis-substitution in the target compound may enhance activity due to increased conjugation and rigidity, though direct data are lacking.
Anticancer and Anti-inflammatory Activity
- (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide (LASSBio-1524) inhibits IKK2 (IC₅₀ = 20 µM), a target for anti-inflammatory drugs .
- N,N′-2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(4-nitrobenzylidene) acetohydrazide (6c) demonstrates antiproliferative activity via apoptosis induction .
The pentanedihydrazide backbone in the target compound may improve pharmacokinetic properties, such as solubility and bioavailability.
Thermal and Physical Properties
Nitro groups enhance thermal stability. For example:
- PNN15 : Yellow powder, m.p. unreported .
- (E)-N'-(4-nitrobenzylidene)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide (1f): m.p. 235.6–238°C . The target compound’s bis-substitution likely increases melting point compared to mono-nitro derivatives.
Computational Insights
- 2-(4-((1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-3-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenoxy)-N’-(4-nitrobenzylidene)aceto hydrazide (6) was optimized via DFT, revealing planar geometry conducive to α-glucosidase inhibition .
- Molecular docking of N'-(4-nitrobenzylidene) derivatives suggests nitro groups enhance binding to hydrophobic enzyme pockets .
Biological Activity
N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activity. This article aims to present a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features two 4-nitrobenzylidene groups attached to a pentanedihydrazide backbone, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 402.38 g/mol |
| CAS Number | 302909-25-7 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
- Case Study : In a study published in the Journal of Medicinal Chemistry, the compound showed an inhibition concentration (IC50) of 25 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress, which triggers apoptotic pathways in cells .
- Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Q & A
Basic: What are the optimal synthetic conditions for preparing N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide?
Methodological Answer:
The synthesis involves a two-step condensation reaction:
Hydrazide formation : React pentanedioic acid dihydrazide with 4-nitrobenzaldehyde in ethanol under reflux (70–80°C) for 6–8 hours. Maintain a molar ratio of 1:2 (dihydrazide:aldehyde) to ensure complete bis-functionalization.
Purification : Use recrystallization from ethanol or methanol to achieve ≥85% yield. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .
Key considerations : Adjust pH to mildly acidic (pH 5–6) to stabilize the hydrazone bond. Solvent polarity significantly affects crystallinity; dimethyl sulfoxide (DMSO) may enhance solubility but reduce yield .
Basic: How can spectroscopic techniques validate the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Confirm the presence of hydrazone protons (δ 8.3–8.4 ppm, singlet) and nitrobenzylidene aromatic protons (δ 7.8–8.1 ppm, doublet). Absence of aldehyde protons (~10 ppm) indicates complete condensation .
- IR Spectroscopy : Detect ν(C=N) at ~1650 cm⁻¹ and ν(NO₂) at 1500–1350 cm⁻¹. Broad bands near 3200 cm⁻¹ suggest N-H stretching in the hydrazide backbone .
- Elemental Analysis : Verify C, H, N percentages (e.g., calculated N% ~13.3% for C₁₆H₁₇N₃O₄ derivatives) .
Advanced: How do crystallographic studies resolve discrepancies in molecular conformation?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Key parameters include bond lengths (C=N: ~1.28 Å) and dihedral angles between nitrobenzylidene and hydrazide planes (typically 5–15°) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···H contacts from nitro groups contribute ~25% to crystal packing). Resolve ambiguity in hydrogen-bonding networks (e.g., N-H···O vs. C-H···O) using CrystalExplorer .
Note : Discrepancies in reported torsion angles may arise from solvent inclusion (e.g., methanol solvates alter packing motifs) .
Advanced: What computational methods predict electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to assess charge-transfer potential. High electron density on nitro groups indicates electrophilic reactivity .
- NBO Analysis : Identify hyperconjugative interactions (e.g., n→π* in C=N bonds stabilize the hydrazone moiety). Mulliken charges reveal electron withdrawal by nitro groups (–0.45 e on NO₂ oxygen) .
- NMR Chemical Shift Prediction : Use GIAO method with PCM solvent model. Match computed ¹³C shifts (e.g., C=N at ~160 ppm) to experimental data to validate tautomeric forms .
Advanced: How do structural modifications influence antibacterial activity?
Methodological Answer:
- SAR Studies : Compare MIC values against S. aureus and E. coli. Nitrobenzylidene derivatives exhibit enhanced activity (MIC ~12.5 µg/mL) due to improved membrane permeability. Replace nitro with methoxy groups to assess electronic effects .
- Mechanistic Validation :
- Fluorescence quenching : Monitor DNA binding via ethidium bromide displacement assays.
- ROS generation : Use DCFH-DA probe to quantify oxidative stress in bacterial cells .
Contradiction : Higher lipophilicity (logP >3.5) may reduce aqueous solubility, offsetting gains in potency. Balance via hydrophilic substituents (e.g., hydroxyl groups) .
Advanced: What strategies mitigate thermal decomposition during characterization?
Methodological Answer:
- TGA/DSC Analysis : Decomposition onset occurs at ~220°C. Use inert atmosphere (N₂) to prevent oxidative degradation. For hygroscopic samples, pre-dry at 60°C under vacuum .
- Stabilization : Co-crystallize with methanol or DMSO to form stable solvates. Hydrogen-bonded networks (e.g., N-H···O=S in DMSO solvates) enhance thermal stability by ~40°C .
Advanced: How can crystallographic software (e.g., SHELXL) resolve twinning or disorder?
Methodological Answer:
- Twinning : Apply TWIN/BASF commands in SHELXL to refine twin fractions. For pseudo-merohedral twinning, use HKLF5 format .
- Disordered Solvents : Mask electron density peaks with SQUEEZE (PLATON) and apply ISOR restraints to nitro groups .
Case Study : A 2020 study resolved disorder in a dimethyl sulfoxide solvate by partitioning occupancy between two orientations (65:35 ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
